molecular formula C6H8BrF2NO B8752747 2-Bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethanone

2-Bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethanone

Cat. No. B8752747
M. Wt: 228.03 g/mol
InChI Key: REUXQDXFOXFINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187435B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), ethyl bromodifluoroacetate (0.88 mL, 6.89 mmol) was added dropwise to pyrrolidine (0.58 mL, 6.89 mmol) at rt. The reaction mixture was stirred at 50° C. for 2 h and at rt for 18 h. The mixture was then filtered through silica and the title compound obtained as a colorless oil. LC-MS-conditions 08: tR=0.70 min; [M+H]+=228.01.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.[Br:3][C:4]([F:11])([F:10])[C:5]([O:7]CC)=O.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>>[Br:3][C:4]([F:10])([F:11])[C:5]([N:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
0.88 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Step Two
Name
Quantity
0.58 mL
Type
reactant
Smiles
N1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 2 h and at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through silica

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC(C(=O)N1CCCC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.